molecular formula C10H8FNO2 B8452440 Methyl 5-cyano-4-fluoro-2-methylbenzoate CAS No. 1533441-20-1

Methyl 5-cyano-4-fluoro-2-methylbenzoate

Cat. No. B8452440
M. Wt: 193.17 g/mol
InChI Key: CVUAECXAUDUOOT-UHFFFAOYSA-N
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Patent
US09428502B2

Procedure details

The title compound was prepared using standard chemical manipulations and procedures similar to those used for the preparation of compound 6.4, except methyl 4-fluoro-5-iodo-2-methylbenzoate (compound 101.2) was used in place of methyl 4-cyclobutyl-5-iodo-2-methylbenzoate (compound 6.3).
Name
compound 6.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 6.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](C2CCC2)=[CH:5][C:6]([CH3:13])=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9])#[N:2].[F:18]C1C(I)=CC(C(OC)=O)=C(C)C=1.C1(C2C(I)=CC(C(OC)=O)=C(C)C=2)CCC1>>[C:1]([C:3]1[C:4]([F:18])=[CH:5][C:6]([CH3:13])=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9])#[N:2]

Inputs

Step One
Name
compound 6.4
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(=CC(=C(C(=O)OC)C1)C)C1CCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C(=O)OC)C=C1I)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C(=O)OC)C=C1I)C
Step Two
Name
compound 6.3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C1=CC(=C(C(=O)OC)C=C1I)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C(=CC(=C(C(=O)OC)C1)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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